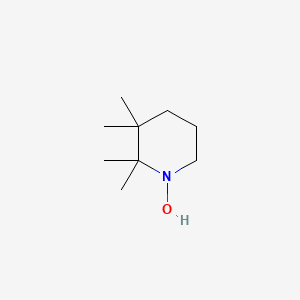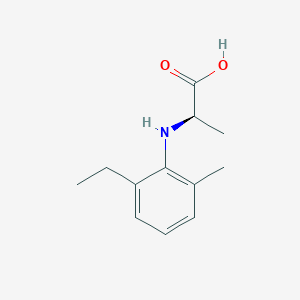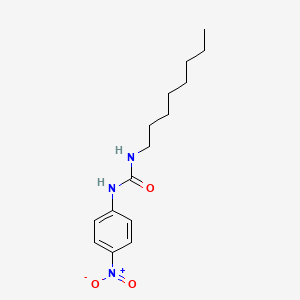
Urea, N-(4-nitrophenyl)-N'-octyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-nitrophenyl)-N’-octyl- can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with octyl isocyanate. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Another method involves the use of phosgene as a reagent. In this approach, 4-nitroaniline is first converted to its corresponding isocyanate derivative using phosgene. The isocyanate is then reacted with octylamine to form the desired urea compound. This method requires careful handling of phosgene due to its toxicity and reactivity .
Industrial Production Methods
Industrial production of Urea, N-(4-nitrophenyl)-N’-octyl- often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation, crystallization, and filtration are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Urea, N-(4-nitrophenyl)-N’-octyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学的研究の応用
Urea, N-(4-nitrophenyl)-N’-octyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
作用機序
The mechanism of action of Urea, N-(4-nitrophenyl)-N’-octyl- involves its interaction with specific molecular targets. The nitrophenyl group can participate in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The octyl group contributes to the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins .
類似化合物との比較
Similar Compounds
N,N’-Bis-(4-nitrophenyl)urea: Similar structure but lacks the octyl group.
N-(4-Nitrophenyl)-N’-phenyl-urea: Contains a phenyl group instead of an octyl group.
N,N’-Bis-(4-nitrophenyl)urea compound with 4,6-dimethyl-2-pyrimidinone: A complex formed with an additional pyrimidinone moiety.
Uniqueness
Urea, N-(4-nitrophenyl)-N’-octyl- is unique due to the presence of both a nitrophenyl group and an octyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry .
特性
CAS番号 |
83963-54-6 |
|---|---|
分子式 |
C15H23N3O3 |
分子量 |
293.36 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-3-octylurea |
InChI |
InChI=1S/C15H23N3O3/c1-2-3-4-5-6-7-12-16-15(19)17-13-8-10-14(11-9-13)18(20)21/h8-11H,2-7,12H2,1H3,(H2,16,17,19) |
InChIキー |
YCOBGDNYANPWPE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
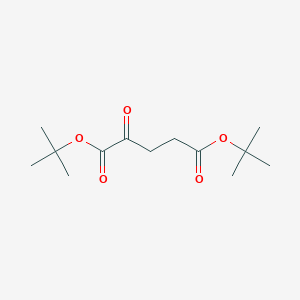
![[4-(Dimethylamino)phenyl][4-(propan-2-yl)phenyl]methanone](/img/structure/B14415735.png)
![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)
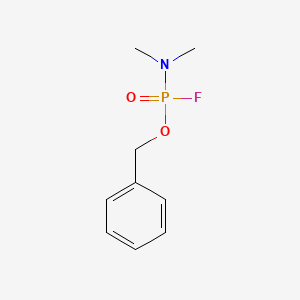
![Methyl [(3-chloro-5-nitrophenyl)methyl]carbamate](/img/structure/B14415772.png)
![5,11-ditert-butyl-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,12-dione](/img/structure/B14415777.png)
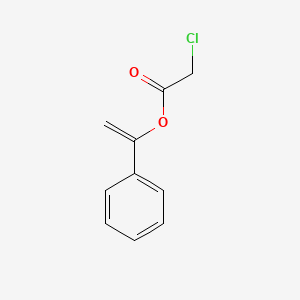
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![4,5-Diphenyl-2-[(prop-2-en-1-yl)oxy]-1,3-oxazole](/img/structure/B14415789.png)
![1-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B14415790.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
